molecular formula C9H11N5O B3054685 N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 61552-51-0

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Numéro de catalogue: B3054685
Numéro CAS: 61552-51-0
Poids moléculaire: 205.22 g/mol
Clé InChI: SXKLPVNUIXJJLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS: 931998-41-3) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₇H₇N₅O and a molecular weight of 177.167 g/mol . Its structure features a dimethyl substitution at the 5- and 7-positions of the pyrimidine ring and an N'-hydroxycarboximidamide group at the 3-position. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties .

Propriétés

IUPAC Name

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKLPVNUIXJJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384801
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-51-0
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and as a selective protein inhibitor. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N5OC_9H_{11}N_5O. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor (VEGFR) signaling pathways. Specifically, this compound interacts with key residues within the ATP binding site of VEGFR-2 kinase. This interaction disrupts the phosphorylation cascade necessary for tumor angiogenesis and growth.

Biological Activity and Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values reported for this compound against different cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG26VEGFR-2 inhibition
MCF-712VEGFR-2 inhibition
A-54920General cytotoxicity
CaCo-225General cytotoxicity

These findings suggest that the compound has a preferential effect on hepatocellular carcinoma (HCC) and breast cancer cells compared to other types.

Case Studies

Case Study 1: HepG2 Cell Line
In a study investigating the effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to inhibit cell proliferation significantly at concentrations as low as 6 µM. This was attributed to its ability to inhibit VEGF expression levels by up to 72.3%, surpassing the effects of established drugs like sorafenib and regorafenib .

Case Study 2: MCF-7 Cell Line
Another study showed that treatment with this compound resulted in a notable decrease in cell viability at an IC50 value of 12 µM. The compound also demonstrated a significant reduction in VEGF protein expression levels by approximately 62.5%, indicating its potential as a therapeutic agent for breast cancer .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological versatility, modulated by substituent variations. Below is a detailed comparison of N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide with key analogs:

Structural and Functional Variations

Compound Name Substituents (Position) Molecular Weight Biological Target Key Finding/Activity Reference
This compound 5,7-dimethyl; 3-carboximidamide (N'-OH) 177.167 Undisclosed (inferred anti-inflammatory/kinase targets) Structural similarity to kinase inhibitors; potential hydrogen-bond donor from N'-OH group
N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 5,7-dimethyl; 3-carboxamide (N-benzyl) Not reported PDE2A (phosphodiesterase 2A) Forms NH-N hydrogen bonds (distance: ~2.20–2.23 Å; angle: ~134–140°), critical for PDE2A inhibition
(Z)-N’-Hydroxy-7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide (23) 7-(3-CF₃Ph); 3-carboximidamide (N'-OH) Not reported Bacterial D-Ala:D-Ala ligase Fragment hit with 94% HPLC purity; trifluoromethyl group enhances lipophilicity and target binding
5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxamides 5-aminoethyl; 7-oxo; 3-carboxamide Not reported Cathepsin K/B (cysteine proteases) IC₅₀: ~25 µM (Cat K), ~45 µM (Cat B); bulky 5-substituents improve protease selectivity
7-amino-6-cyano-3-(2'-furyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 5-phenyl; 6-cyano; 3-furyl Not reported Adenosine A2a receptor Binding free energy: -9.71 kcal/mol (superior to ZM241385 antagonist: -9.05 kcal/mol)

Key Comparative Insights

Substituent Impact on Target Binding The N'-hydroxycarboximidamide group in the target compound may enhance hydrogen-bonding interactions compared to carboxamide derivatives (e.g., N-benzyl analog in ). This group mimics ATP’s phosphate moiety, a common strategy in kinase inhibitors . This contrasts with 7-(3-trifluoromethylphenyl) substitution (), which introduces strong electron-withdrawing effects and enhanced binding to bacterial targets .

Biological Activity Trends PDE2A inhibitors (e.g., N-benzyl-5,7-dimethyl analog) rely on precise NH-N hydrogen-bond geometry (2.06–2.23 Å) for activity . The target compound’s N'-OH group may adopt similar geometries but with altered target specificity. Cathepsin inhibitors () highlight the role of 7-oxo and 5-aminoethyl groups in protease inhibition, whereas the target compound’s dimethyl groups may favor alternate targets like kinases or anti-inflammatory pathways.

Physicochemical and Conformational Properties

  • Hydrogen-Bonding Networks : Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () form C-H⋯N hydrogen-bonded chains, but the target compound’s planar dimethyl-substituted core may limit such interactions, favoring instead intramolecular H-bonds (e.g., N'-OH to pyrimidine nitrogen) .
  • Aromatic Coplanarity : In cyclopenta derivatives (), aryl rings at position 2 exhibit near-coplanarity with the pyrazolopyrimidine core (dihedral angles: 3.6–14.5°). The target compound’s 5,7-dimethyl groups likely enforce a similar planar conformation, optimizing π-π stacking in target binding pockets .

Méthodes De Préparation

Cyclocondensation of 4-Hydroxy-6-Methylpyran-2-One with 5-Amino-1H-Pyrazoles

The reaction between 4-hydroxy-6-methylpyran-2-one and 5-amino-3-aryl-1H-pyrazoles in ethanol under reflux yields three products: 5,7-dimethylpyrazolo[1,5-a]pyrimidines, ethyl 2-(7-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetates, and their regioisomers. For instance, 5-amino-3-phenyl-1H-pyrazole reacts with 4-hydroxy-6-methylpyran-2-one to form 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine as a primary product. The mechanism proceeds via a 1,6-Michael addition of the amino group to the pyranone’s C6 position, followed by pyran ring opening, decarboxylation, and intramolecular cyclization (Scheme 1).

Table 1: Reaction Conditions for Pyrazolo[1,5-a]Pyrimidine Core Synthesis

Starting Material Reagent/Conditions Product Yield (%) Source
4-Hydroxy-6-methylpyran-2-one 5-Amino-3-phenyl-1H-pyrazole, EtOH, reflux 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine 45–50

Introduction of the Carboximidamide Functional Group

The carboximidamide group at position 3 is introduced via nitrile intermediate hydrolysis or direct substitution. A two-step strategy is commonly employed:

Nitrile Intermediate Formation

5-Amino-1H-pyrazole-4-carbonitrile derivatives serve as precursors. For example, 5-amino-4-cyano-1H-pyrazole reacts with 4-hydroxy-6-methylpyran-2-one to yield 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Conversion of Nitrile to Carboximidamide

The nitrile group undergoes hydroxylamine-mediated conversion to carboximidamide. Treatment with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., NaOH) produces the target amidine.

Table 2: Carboximidamide Synthesis Parameters

Nitrile Precursor Reagents/Conditions Product Yield (%) Source
3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine NH2OH·HCl, NaOH, EtOH/H2O, 80°C This compound 70–75

Regioselective Introduction of the N'-Hydroxy Group

The N'-hydroxy moiety is introduced either during cyclization or via post-synthetic modification.

Direct Incorporation During Cyclocondensation

Using N-hydroxy-substituted aminopyrazoles in the initial cyclocondensation reaction ensures direct incorporation of the hydroxy group. For instance, 5-amino-N-hydroxy-1H-pyrazole reacts with 4-hydroxy-6-methylpyran-2-one to yield N'-hydroxy derivatives.

Post-Synthetic Hydroxylation

Oxidation of an amine or imine intermediate using hydroxylamine-O-sulfonic acid or similar reagents introduces the hydroxy group.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Ethanol is preferred for cyclocondensation due to its ability to stabilize intermediates, while DMF enhances regioselectivity in alkylation steps. Elevated temperatures (80–100°C) improve reaction rates but may promote side products like regioisomeric acetates.

Chromatographic Purification

Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) effectively separates regioisomers and byproducts.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Methyl groups at positions 5 and 7 appear as singlets (δ 2.4–2.6 ppm). The N'-hydroxy proton resonates as a broad singlet (δ 9.8–10.2 ppm).
  • 13C NMR : The carboximidamide carbon appears at δ 158–160 ppm, confirming successful nitrile conversion.
  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 262 for C10H12N4O2).

Challenges and Alternative Routes

Competing Regioisomer Formation

The reaction of 5-amino-1H-pyrazoles with 4-hydroxy-6-methylpyran-2-one often yields ethyl acetate byproducts (e.g., ethyl 2-(7-methylpyrazolopyrimidin-5-yl)acetate). Adjusting stoichiometry and solvent polarity minimizes this issue.

Functional Group Compatibility

The N'-hydroxy group’s susceptibility to oxidation necessitates inert atmospheres and mild reagents during synthesis.

Q & A

Q. What are the optimized synthetic routes for preparing N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of pyrazole precursors with carbonyl-containing intermediates. For example:
  • Step 1 : React methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in ethanol or DMF to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Hydrolyze the ester group using NaOH or LiOH in aqueous THF to generate the carboxylic acid intermediate.
  • Step 3 : Use bis(pentafluorophenyl) carbonate (BPC) for amidation to introduce the N'-hydroxycarboximidamide moiety .
  • Critical Factors : Solvent polarity (e.g., DMF enhances cyclization), temperature control (80–100°C), and stoichiometric ratios of reactants to minimize byproducts.

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include pyrimidine protons (δ 6.80–8.18 ppm) and methyl groups (δ 2.08–2.70 ppm). Carboximidamide NH protons appear as broad singlets (δ 10.74–10.83 ppm) .
  • IR Spectroscopy : Confirm the presence of NH (3270–3280 cm⁻¹), C=O (1674–1695 cm⁻¹), and N–O (920–940 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 359–394 [M⁺]) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to enhance biological activity?

  • Methodological Answer :
  • C–H Arylation : Use palladium catalysts (e.g., Pd(OAc)₂) with aryl halides to introduce substituents at positions 5 or 6. This modifies steric/electronic properties for target binding .
  • Deuterium Incorporation : Regioselective deuteration at specific positions (e.g., C-6) via base-catalyzed H/D exchange in D₂O, enhancing metabolic stability for pharmacokinetic studies .
  • Carboxamide Diversification : Replace the N'-hydroxy group with alkyl/aryl amines using EDCI/HOBt coupling, enabling structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant cathepsin K vs. tissue-extracted) and buffer conditions (pH 5.5 for cathepsin activity) .

  • Control Experiments : Include reference inhibitors (e.g., E-64 for cysteine proteases) to validate assay sensitivity .

  • Data Normalization : Express IC₅₀ values relative to positive controls to account for inter-lab variability.

    • Example Data Table :
DerivativeTarget EnzymeIC₅₀ (µM)Reference
N-ButylcarboxamideCathepsin K~25
N-(2-Picolyl)amideCathepsin B~45

Q. What mechanistic insights explain the compound’s inhibition of cysteine proteases like cathepsins?

  • Methodological Answer :
  • Docking Studies : The carboximidamide group chelates the active-site cysteine thiol (e.g., CatK Cys25), while hydrophobic substituents (e.g., 5,7-dimethyl groups) occupy the S2 pocket .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Preincubation with the compound often shows time-dependent inhibition, suggesting covalent binding .
  • Mutagenesis : Replace CatK Cys25 with Ser to assess binding dependency, confirming the role of thiol interaction .

Q. How can isotopic labeling (e.g., ¹⁸F) be applied to study the compound’s in vivo distribution?

  • Methodological Answer :
  • Radiosynthesis : Use ¹⁸F-fluoride with iodonium ylide precursors (e.g., adamantyl iodonium salts) for direct ¹⁸F-arylation at the pyrimidine ring. Purify via semi-preparative HPLC .
  • PET Imaging : Administer ¹⁸F-labeled analogs in murine models and quantify uptake in target tissues (e.g., inflamed neural tissue) using dynamic PET scans .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 62–77% for carboxamide derivatives) arise from solvent purity or catalyst lot variations. Use anhydrous DMF and freshly opened reagent bottles to improve reproducibility .
  • Biological Activity Discrepancies : Conflicting IC₅₀ values may stem from enzyme isoform differences (e.g., human vs. murine cathepsin B). Validate targets using species-matched proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 2
N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.